molecular formula C12H14FNO3S B14910685 Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate

Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate

Cat. No.: B14910685
M. Wt: 271.31 g/mol
InChI Key: OVXZZJNUGNIQAF-UHFFFAOYSA-N
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Description

Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate: is an organic compound with the molecular formula C12H14FNO3S and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a propanoyl group and a glycinate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate typically involves the reaction of 4-fluorothiophenol with 3-bromopropanoyl chloride to form the intermediate 3-((4-fluorophenyl)thio)propanoyl chloride . This intermediate is then reacted with methyl glycinate under basic conditions to yield the final product . The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like or .

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as or .

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products:

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thioether linkage can form reversible covalent bonds with cysteine residues in enzymes. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

  • Methyl (3-((4-chlorophenyl)thio)propanoyl)glycinate
  • Methyl (3-((4-bromophenyl)thio)propanoyl)glycinate
  • Methyl (3-((4-methylphenyl)thio)propanoyl)glycinate

Comparison: Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C12H14FNO3S

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 2-[3-(4-fluorophenyl)sulfanylpropanoylamino]acetate

InChI

InChI=1S/C12H14FNO3S/c1-17-12(16)8-14-11(15)6-7-18-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3,(H,14,15)

InChI Key

OVXZZJNUGNIQAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCSC1=CC=C(C=C1)F

Origin of Product

United States

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